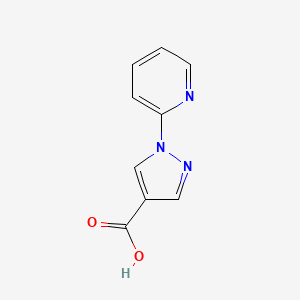

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

説明

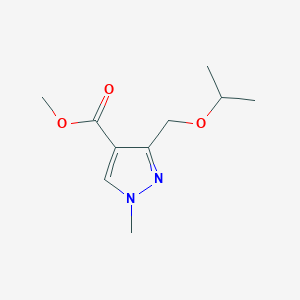

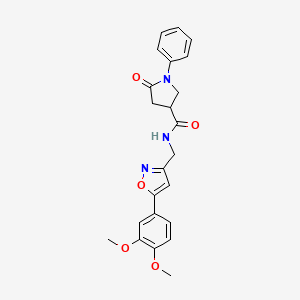

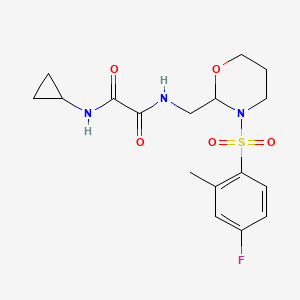

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that contains a pyridine ring and a pyrazole ring . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of compounds related to 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid often involves multistep processes. For example, intermediate pyrrolidine derivatives can be obtained by reacting pyridin-2-yl-4-oxobutanal derivatives with amines . Another approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be analyzed using various techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .Chemical Reactions Analysis

Chemical reactions involving 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be catalyzed by various substances. For instance, a copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be determined using various techniques. For example, the enthalpy of fusion and vaporization can be measured, and the pK value can be determined .科学的研究の応用

- 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (referred to as PPCA ) can serve as a ligand in coordination chemistry. Its pyrazole and carboxylic acid moieties allow it to form complexes with transition metals. These complexes find applications in catalysis, such as asymmetric synthesis and cross-coupling reactions .

- Researchers have explored the biological properties of PPCA and its derivatives. Some studies focus on its anticancer activity. Understanding its interactions with biological targets can lead to the development of novel drugs .

- PPCA-based materials can be designed for supramolecular assemblies. By varying the substitution pattern on the pyrazole scaffold, researchers create diverse architectures with potential applications in molecular recognition, drug delivery, and nanotechnology .

- Selenium is essential for human health, and deficiencies can lead to various diseases. Diselenides, including PPCA derivatives, have unique chemical and biological properties. Researchers have explored their synthetic transformations and pharmaceutical potential .

- PPCA derivatives can be employed as ligands in enantioselective catalysis. For instance, PyBox–La(OTf)3-catalyzed enantioselective Diels–Alder cycloadditions have been realized using related ligands, producing biologically relevant structures .

- A broader class of aromatic heterocycles, including PPCA derivatives, has potential in materials science. These compounds find applications in optoelectronic devices, sensors, and emitters for confocal microscopy .

Coordination Chemistry and Catalysis

Biological Activity and Medicinal Chemistry

Supramolecular Chemistry

Organoselenium Chemistry

Enantioselective Catalysis

Materials Science and Optoelectronics

将来の方向性

Future research on 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid could focus on its potential applications in various fields. For instance, the development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives could be of interest in the development of new drugs .

作用機序

Target of Action

Compounds with similar structures, such as pyrrolidine and pyrrolopyrazine derivatives, have been reported to interact with various biological targets

Mode of Action

It’s known that the pyrrolidine ring, a structural component of the compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Pyridine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have shown a variety of biological activities, suggesting that this compound may also have diverse effects .

特性

IUPAC Name |

1-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBNORAXWCYKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2411758.png)

![6-(Bromomethyl)tricyclo[3.2.1.02,4]octane](/img/structure/B2411759.png)

![8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one](/img/structure/B2411762.png)

![N-(3-(3-methylisoxazol-5-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2411765.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2411771.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)